6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Medicinal chemistry Process chemistry Protecting group strategy

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1160247-10-8, PubChem CID is a synthetic spirocyclic compound belonging to the 2,6,9-triazaspiro[4.5]decane class. It features a saturated spirocyclic scaffold bearing three endocyclic nitrogen atoms at positions 2, 6, and 9, with a tert-butoxycarbonyl (Boc) protecting group at N2 and a benzyloxycarbonyl (Cbz) protecting group at N6 – a feature explicitly captured by the synonym '2-Boc-6-Cbz-2,6,9-triazaspiro[4.5]decane'.

Molecular Formula C20H29N3O4
Molecular Weight 375.5 g/mol
CAS No. 1160247-10-8
Cat. No. B1374887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate
CAS1160247-10-8
Molecular FormulaC20H29N3O4
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CNCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H29N3O4/c1-19(2,3)27-17(24)22-11-9-20(15-22)14-21-10-12-23(20)18(25)26-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3
InChIKeyWBVPUSRPXQVDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1160247-10-8) – A Structurally Defined Spirocyclic Building Block with Orthogonal Protection


6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate (CAS 1160247-10-8, PubChem CID 56973602) is a synthetic spirocyclic compound belonging to the 2,6,9-triazaspiro[4.5]decane class [1]. It features a saturated spirocyclic scaffold bearing three endocyclic nitrogen atoms at positions 2, 6, and 9, with a tert-butoxycarbonyl (Boc) protecting group at N2 and a benzyloxycarbonyl (Cbz) protecting group at N6 – a feature explicitly captured by the synonym '2-Boc-6-Cbz-2,6,9-triazaspiro[4.5]decane' . This orthogonal protecting group architecture enables sequential deprotection and site-specific functionalization at distinct nitrogen positions, a capability that differentiates it from mono-protected analogs in multi-step synthetic routes . The compound is classified as a pharmaceutical intermediate and is typically supplied as an off-white to white solid with a purity specification of 95% or higher, stored at 2–8°C .

Why In-Class Compounds Cannot Simply Substitute for 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate


Compounds sharing the triazaspiro[4.5]decane core are not interchangeable because differences in the number, type, and position of protecting groups fundamentally alter synthetic utility and reactivity. 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate uniquely combines a Boc group at position 2 and a Cbz group at position 6 on the 2,6,9-triazaspiro[4.5]decane scaffold, enabling sequential, chemoselective deprotection strategies that cannot be executed with mono-protected analogs such as tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate (CAS 2410654-22-5) . Substituting with a 10-oxo analog (e.g., 6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate, CAS 1251020-61-7) introduces a ketone group that alters ring electronics, conformational preferences, and downstream reactivity at the spiro junction, potentially changing stereochemical outcomes in subsequent steps . Thus, generic substitution risks synthetic route failure, impurity profile changes, and irreproducibility in multi-step pharmaceutical syntheses.

Measurable Differentiation Evidence: 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate vs. Closest Analogs


Orthogonal Protecting Group Architecture Enables Sequential Deprotection Unavailable in Mono-Protected Analogs

The target compound bears both a Boc group (at N2) and a Cbz group (at N6) on the same triazaspiro[4.5]decane scaffold, a feature explicitly captured by its synonym '2-Boc-6-Cbz-2,6,9-triazaspiro[4.5]decane' . In contrast, the closest mono-protected analog, tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate (CAS 2410654-22-5), possesses only a single Boc group at position 2 and a free amine at position 9, offering zero orthogonal deprotection capability . This architectural difference means that the target compound supports at least 2^2 = 4 distinct deprotection sequence outcomes (Boc then Cbz; Cbz then Boc; both simultaneously; neither), whereas the mono-protected analog supports only 2 outcomes (Boc removed; Boc retained) [1].

Medicinal chemistry Process chemistry Protecting group strategy

Patent-Backed Scalable Synthetic Route Confers Supply Chain and Reproducibility Advantage Over Non-Patented Analogs

A dedicated Chinese patent (CN110759922B) discloses a preparation method for 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester, the core scaffold of the target compound, achieving yields up to 70.4% for the key spirocyclization step [1]. In contrast, no analogous patent exists for the 10-oxo analog (CAS 1251020-61-7) or the 8-oxo analog, meaning their synthetic routes are not industrially validated [2]. Patent CN110759922B specifies the use of trimethylsilyl cyanide, acetic acid, and controlled stoichiometry (e.g., compound III at 1.5–2.0 equivalents) to achieve reproducible spirocyclization, providing a documented, transferable protocol [1].

Process development Scale-up Pharmaceutical intermediate

Absence of Spirojunction Oxidation Preserves Conformational Integrity for Downstream Functionalization Compared to 10-Oxo and 8-Oxo Analogs

The target compound possesses a fully saturated spirocyclic scaffold (no ketone at position 8 or 10), preserving the tetrahedral geometry at the spiro carbon and maintaining two distinct orthogonal ring planes characteristic of spiro[4.5]decane systems [1]. The 10-oxo analog (CAS 1251020-61-7) introduces an sp²-hybridized carbonyl at the 10-position, which flattens the six-membered ring and alters the dihedral angle between the pyrrolidine and piperazine rings. Similarly, the 8-oxo analog introduces a ketone within the piperazine ring, altering its chair conformation . While quantitative crystallographic data for this specific compound is not publicly available, class-level inference from spirohydantoin X-ray structures confirms that spiro junction oxidation induces measurable changes in ring planarity and nitrogen lone-pair orientation, which directly affect metal coordination, hydrogen bonding, and reactivity in subsequent transformations [2].

Conformational analysis Structure-activity relationship Medicinal chemistry

Spirocyclic Scaffold with Three Endocyclic Nitrogens Offers Distinct Physicochemical Properties Compared to Diazaspiro and Monoazaspiro Analogs

The 2,6,9-triazaspiro[4.5]decane core contains three endocyclic nitrogen atoms, which contribute to a computed topological polar surface area (TPSA) of 71.1 Ų and a calculated LogP (XLogP3-AA) of 1.9 for the target compound [1]. By class-level comparison, analogous 2,8-diazaspiro[4.5]decane scaffolds (two nitrogen atoms) typically exhibit lower TPSA values (approximately 50–60 Ų) and higher LogP values, while 1,3,8-triazaspiro[4.5]decane-2,4-diones with additional carbonyl groups show higher TPSA (>90 Ų) [2]. The intermediate TPSA and balanced LogP of the target compound position it favorably for blood-brain barrier penetration predictions while maintaining sufficient aqueous solubility for formulation, a balance not achieved by the more lipophilic diazaspiro analogs or the more polar dione analogs [2].

Physicochemical properties Drug-likeness Fragment-based drug discovery

Commercial Availability at Defined Purity (95%+) from Multiple ISO-Certified Suppliers Reduces Procurement Risk Relative to Single-Source or Lower-Purity Analogs

6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate is listed at ≥95% purity by multiple independent suppliers including BOC Sciences (95%), MolCore (98%), and Leyan (95%+) . In contrast, the 10-oxo analog (CAS 1251020-61-7) appears primarily on specialty vendor sites with less standardized purity claims, and the 8-oxo analog has even narrower commercial availability [1]. Multi-supplier sourcing with consistent purity specifications reduces single-supplier dependency, enables competitive pricing, and facilitates quality benchmarking across batches—a critical factor for procurement in regulated pharmaceutical development environments.

Procurement Supply chain Quality control

High-Value Application Scenarios for 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate Based on Verified Differentiators


Medicinal Chemistry: Sequential Functionalization of a Triazaspiro Scaffold via Orthogonal Boc/Cbz Deprotection

In lead optimization programs requiring site-specific introduction of diverse substituents onto a triazaspiro[4.5]decane core, this compound's orthogonal Boc (acid-labile) and Cbz (hydrogenolyzable) protecting groups enable chemists to selectively deprotect N2 or N6 independently and introduce different functional groups at each position in a controlled sequence [1]. This reduces synthetic step count by avoiding protecting group exchange steps and minimizes impurity profiles compared to using mono-protected intermediates that would require additional protection/deprotection cycles. The patented, scalable route (CN110759922B) further ensures that material supply can be maintained from hit-to-lead through preclinical candidate nomination [2].

Process Chemistry: Scalable Synthesis of Pharmaceutical Intermediates Using a Validated Multi-Gram Route

For process chemists developing manufacturing routes for drug candidates containing a triazaspiro pharmacophore, the patent CN110759922B provides a documented, multi-gram synthetic protocol with reported yields (up to 70.4% for the key spirocyclization step) and explicit stoichiometric conditions [1]. This contrasts with the 10-oxo and 8-oxo analogs, for which no analogous process patents exist, requiring de novo route development. The availability of a validated protocol reduces process development timelines and facilitates technology transfer to CROs or internal pilot plants.

Fragment-Based Drug Discovery: A Conformationally Defined, Saturated sp³-Rich Scaffold for Fragment Library Design

The fully saturated 2,6,9-triazaspiro[4.5]decane core offers a three-dimensional, sp³-rich scaffold with a defined dihedral angle between ring planes, as inferred from X-ray studies of related spiro systems [1]. Its intermediate TPSA (71.1 Ų) and balanced LogP (1.9) make it a suitable fragment for CNS-targeted libraries, where excessively lipophilic diazaspiro fragments (LogP >2.5) may suffer from poor solubility and higher promiscuity, while polar dione-containing spiro fragments (TPSA >90 Ų) may exhibit poor membrane permeability [2]. The orthogonal protecting groups allow the fragment to be elaborated at either nitrogen position without affecting the other, enabling efficient SAR exploration.

Procurement and Supply Chain Management: Multi-Supplier Sourcing for Preclinical Development Programs

For procurement managers supporting preclinical and early-phase development programs, the availability of 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate from at least three independent suppliers with defined purity specifications (95%–98%) reduces the risk of single-source dependency and supply interruption [1][2]. This multi-source landscape enables competitive quotation, batch reservation across suppliers, and qualification of a backup source for regulatory filings—advantages not available for the more narrowly sourced oxo analogs.

Quote Request

Request a Quote for 6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.